![molecular formula C11H13NO3S B2766261 [(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate CAS No. 85028-26-8](/img/structure/B2766261.png)
[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate is a complex organic compound with a unique structure that combines a tetrahydronaphthalene moiety with an amino methanesulfonate group
作用机制
Target of Action
The primary targets of this compound, also known as Colistin , are multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter . These bacteria are often resistant to other antibiotics, making Colistin a crucial last-resort treatment .
Mode of Action
Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This interaction disrupts the outer membrane by interacting with molecules called lipopolysaccharides , leading to bacterial cell death .
Biochemical Pathways
The disruption of the bacterial cell membrane affects the integrity of the cell, leading to leakage of intracellular contents and ultimately cell death . This action primarily affects the biochemical pathways associated with cell wall synthesis and maintenance .
Pharmacokinetics
Colistin is administered as its inactive prodrug, colistin methanesulfonate (CMS), which is hydrolyzed in vivo to the active drug . The pharmacokinetics of Colistin are complex due to its large molecular weight and cationic properties at physiological pH, which limit its distribution within the extracellular space . Renal clearance of Colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .
Result of Action
The result of Colistin’s action is the effective killing of multidrug-resistant Gram-negative bacteria . This makes it a valuable tool in treating infections caused by these bacteria, particularly when other antibiotics are ineffective .
Action Environment
The efficacy and stability of Colistin can be influenced by various environmental factors. For instance, the presence of divalent cations can decrease its activity, while its activity can be enhanced in an acidic environment . Additionally, resistance to Colistin can develop with misuse or overuse, emphasizing the importance of appropriate use and stewardship .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate typically involves the condensation of 1,2,3,4-tetrahydronaphthalene with an appropriate sulfonating agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1,2,4-Triazole-containing scaffolds
Uniqueness
[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-16(13,14)15-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPRYLNCYFMBBM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)ON=C1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O/N=C/1\CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide](/img/structure/B2766181.png)
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)
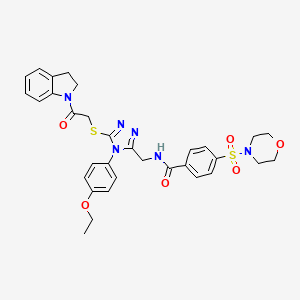
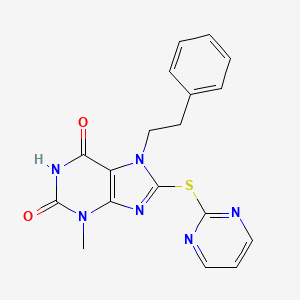
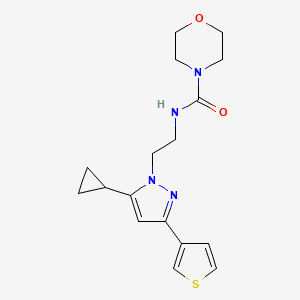
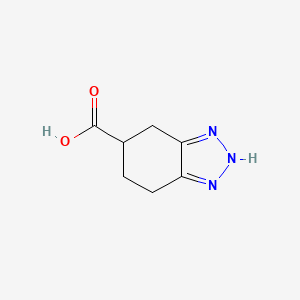
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)
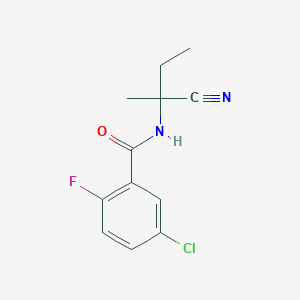
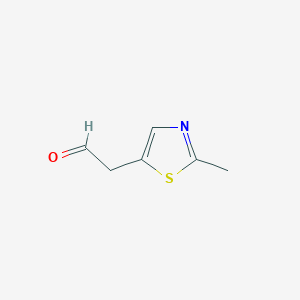
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)
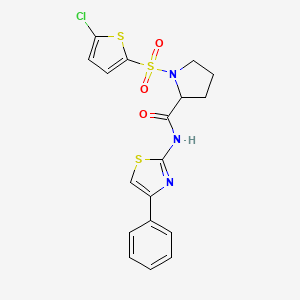
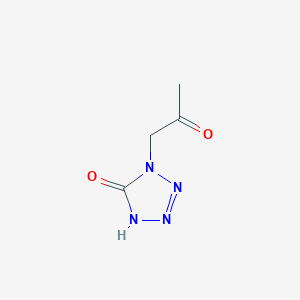
![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)
